molecular formula C16H28O2 B025137 Oxacycloheptadec-10-en-2-one CAS No. 28645-51-4

Oxacycloheptadec-10-en-2-one

Cat. No.: B025137
CAS No.: 28645-51-4
M. Wt: 252.39 g/mol
InChI Key: QILMAYXCYBTEDM-UHFFFAOYSA-N
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Description

Oxacycloheptadec-10-en-2-one, also known as Ambrettolide, is a macrocyclic lactone with the molecular formula C16H28O2. It is widely recognized for its strong musky aroma and is commonly used in the fragrance industry. This compound is notable for its stability and pleasant scent, making it a valuable ingredient in perfumes and other scented products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxacycloheptadec-10-en-2-one can be synthesized through various methods. One common approach involves the cyclization of long-chain hydroxy acids. For instance, the reaction of 10-hydroxydecanoic acid with acetic anhydride under acidic conditions can yield this compound. Another method involves the use of trimethyl orthoformate and diacetyl oxide as reagents .

Industrial Production Methods: In industrial settings, this compound is often produced using renewable materials to preserve natural resources. The process typically involves the cyclization of long-chain hydroxy acids derived from renewable sources, followed by purification and refinement to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Oxacycloheptadec-10-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Oxacycloheptadec-10-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which oxacycloheptadec-10-en-2-one exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its musky aroma. This interaction involves the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

  • Decan-5-olide
  • Phenethyl benzoate
  • α-Ionone
  • Octan-2-one

Comparison: Oxacycloheptadec-10-en-2-one is unique among these compounds due to its macrocyclic structure, which imparts a distinct musky aroma that is more stable and long-lasting compared to the linear or smaller cyclic analogs. This stability and the strength of its scent make it particularly valuable in the fragrance industry .

Properties

IUPAC Name

1-oxacycloheptadec-10-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1,3H,2,4-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILMAYXCYBTEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCCCCCCOC(=O)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051965
Record name Oxacycloheptadec-10-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28645-51-4
Record name Oxacycloheptadec-10-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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